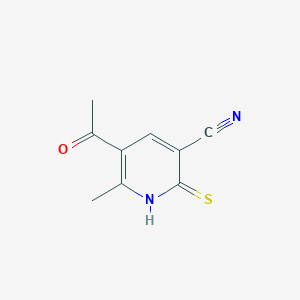

5-Acetyl-2-mercapto-6-methylnicotinonitrile

Description

Chemical Identity and Nomenclature

5-Acetyl-2-mercapto-6-methylnicotinonitrile (CAS: 165283-95-4) is a polyfunctional heterocyclic compound with the molecular formula C₉H₈N₂OS and a molecular weight of 192.24 g/mol . Its systematic IUPAC name is 5-acetyl-6-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile , reflecting its structural features: a pyridine backbone substituted with acetyl (C=O), mercapto (S-H), methyl (CH₃), and nitrile (C≡N) groups. Common synonyms include:

- 5-Acetyl-6-methyl-2-sulfanylnicotinonitrile

- 5-Acetyl-2-thioxo-1,2-dihydro-6-methylnicotinonitrile

Historical Development and Discovery

The compound was first synthesized in the mid-1990s via condensation reactions involving acetylacetone and cyanothioacetamide. Early methodologies focused on two-step processes:

- Enamine formation : Reaction of acetylacetone with N,N-dimethylformamide dimethyl acetal to generate an enamine intermediate.

- Cyclocondensation : Treatment with cyanothioacetamide in basic conditions (e.g., sodium methoxide) to yield the pyridine-thione core.

Key advancements in the early 2000s by Yakunin et al. optimized reaction yields (up to 74%) using sodium hydroxide and methyl iodide for S-alkylation. These developments established its utility as a precursor for pharmacologically active derivatives.

Chemical Classification within Heterocyclic Compounds

This compound belongs to the nicotinonitrile subclass of pyridine derivatives, characterized by:

- A six-membered aromatic ring with one nitrogen atom (pyridine core).

- Multiple substituents: acetyl (electron-withdrawing), mercapto (nucleophilic), methyl (electron-donating), and nitrile (polarizable).

Table 2: Heterocyclic Classification

| Feature | Description | Relevance |

|---|---|---|

| Core Structure | Pyridine (C₅H₅N) | Aromaticity, basicity |

| Functional Groups | Acetyl, mercapto, methyl, nitrile | Multifunctional reactivity |

| Hybridization | sp² hybridized nitrogen | Planar geometry, conjugation |

Research Significance in Organic Chemistry

This compound is a cornerstone in synthetic organic chemistry due to:

- Versatile Reactivity : The mercapto group undergoes alkylation, oxidation, and nucleophilic substitution, while the acetyl and nitrile groups participate in cycloadditions and condensations.

- Pharmaceutical Intermediate : Serves as a precursor for thieno[2,3-b]pyridines and other heterocycles with reported anticancer and anti-inflammatory activities.

- Material Science Applications : Its electron-deficient pyridine core facilitates coordination chemistry in catalyst design.

Table 3: Key Functional Groups and Roles

Properties

IUPAC Name |

5-acetyl-6-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-5-8(6(2)12)3-7(4-10)9(13)11-5/h3H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUHJRMKUDAMIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=S)N1)C#N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363075 | |

| Record name | 5-acetyl-2-mercapto-6-methylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165283-95-4 | |

| Record name | 5-acetyl-2-mercapto-6-methylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Primary Synthetic Methodology

Two-Stage Synthesis Approach

The most well-documented and efficient approach for preparing 5-Acetyl-2-mercapto-6-methylnicotinonitrile involves a two-stage process starting from acetylacetone and cyanothioacetamide. This method yields the product as 5-Acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile, which exists predominantly in the thione tautomeric form.

Required Reagents and Materials

| Reagent | Molecular Formula | Quantity | Role |

|---|---|---|---|

| Acetylacetone | C5H8O2 | 1.00 mL (10.0 mmol) | Building block for C5 backbone |

| N,N-dimethylformamide dimethyl acetal | C5H13NO2 | 1.33 mL (10.0 mmol) | Reagent for enamine formation |

| Cyanothioacetamide | C3H4N2S | 1.00 g (10.0 mmol) | Source of nitrile and thiol groups |

| Sodium metal | Na | 0.46 g (20.0 mmol) | Base catalyst |

| Dry methanol | CH3OH | 10.5 mL (0.260 mol) | Solvent for base preparation |

| Dry 1,4-dioxane | C4H8O2 | 10.0 mL | Reaction solvent |

| Hydrochloric acid (2M) | HCl | As needed | Acidification agent |

| Water | H2O | As needed | Workup solvent |

Detailed Synthetic Procedure

Stage 1: Enamine Formation

In the first stage, acetylacetone is converted to an enamine intermediate:

- Combine acetylacetone (1.00 mL, 10.0 mmol) and N,N-dimethylformamide dimethyl acetal (1.33 mL, 10.0 mmol) in dry dioxane (10.0 mL) in a suitable reaction vessel.

- Establish an inert atmosphere by purging the system with nitrogen.

- Stir the mixture at room temperature overnight to ensure complete formation of the enamine intermediate.

Stage 2: Cyclocondensation Reaction

The second stage involves the formation of the pyridine ring system:

- Prepare a solution of sodium methoxide by adding sodium metal (0.46 g, 20.0 mmol) to dry methanol (10.5 mL, 0.260 mol) under inert conditions.

- Add cyanothioacetamide (1.00 g, 10.0 mmol) to the sodium methoxide solution and stir for 10 minutes to form the activated nucleophile.

- Add the solution from step 2 to the enamine mixture from Stage 1.

- Stir the combined mixture at room temperature for 1 hour.

- Heat the mixture under reflux for 4 hours to complete the cyclocondensation.

- Cool the reaction mixture to room temperature.

- Acidify the mixture with ice-cold 2M HCl.

- Add water to precipitate the product.

- Collect the resulting solid by filtration.

Product Characterization

Physical Properties

| Property | Value | Method |

|---|---|---|

| Appearance | Light brown solid | Visual observation |

| Melting point | 200-202°C (literature: 230-232°C) | Thermal analysis |

| Yield | 97% | Gravimetric analysis |

Spectroscopic Data

Nuclear Magnetic Resonance Spectroscopy

1H NMR (400 MHz, (CD3)2SO):

- δ 2.51 ppm (3H, s): COCH3

- δ 2.64 ppm (3H, s): 6-CH3

- δ 8.55 ppm (1H, s): H-4

- δ 14.26 ppm (1H, br s): NH

13C NMR (100 MHz, (CD3)2SO):

- δ 19.5 ppm: 6-CH3

- δ 29.0 ppm: COCH3

- δ 113.3 ppm: C-3

- δ 116.6 ppm: 3-CN

- δ 121.1 ppm: C-5

- δ 145.0 ppm: C-4

- δ 157.4 ppm: C-6

- δ 179.2 ppm: C-2

- δ 195.5 ppm: COCH3

Infrared Spectroscopy

IR (ATR)/cm-1:

- 3423, 3191: N-H stretching

- 3021: Aromatic C-H stretching

- 2228: C≡N stretching

- 1662: C=O stretching

- 1589, 1494: C=C and C=N stretching

- 1366, 1267, 1174: Various C-H, C-S, and ring deformations

Mass Spectrometry

MS (ESI+):

- 215 (MNa+, 25%)

- 163 (55%)

- 101 (100%)

HRMS (ESI+):

Reaction Mechanism

Mechanistic Pathway Analysis

The formation of this compound proceeds through several key steps:

Enamine Formation: Acetylacetone reacts with N,N-dimethylformamide dimethyl acetal to form an enamine intermediate through nucleophilic addition followed by elimination of methanol.

Nucleophilic Attack: The deprotonated cyanothioacetamide acts as a nucleophile, attacking the enamine carbon.

Cyclocondensation: The intermediate undergoes an intramolecular cyclization to form the pyridine ring.

Tautomerization: The final product exists predominantly in the thione tautomeric form, as evidenced by the downfield NH signal in the 1H NMR spectrum.

Alternative Preparation Methods

Comparative Analysis of Synthetic Routes

| Parameter | Two-Stage Synthesis | Thiourea Route |

|---|---|---|

| Starting Materials | Acetylacetone, Cyanothioacetamide | 2-Chloro-6-methylnicotinonitrile, Thiourea |

| Number of Steps | Two consecutive steps | Two separate steps |

| Reported Yield | 97% | Not fully documented |

| Reaction Conditions | Room temperature to reflux | Refluxing n-butanol followed by acetylation |

| Advantages | High yield, one-pot process | Alternative starting materials |

| Limitations | Requires inert atmosphere | Multi-step process |

Optimization Parameters for Synthesis

Critical Factors Affecting Yield and Purity

Multiple parameters significantly influence the success of the synthesis:

Inert Atmosphere: The exclusion of oxygen is crucial for preventing side reactions and oxidation of the mercapto group.

Temperature Control: The initial room temperature reaction followed by controlled reflux is essential for the proper formation of intermediates and completion of the cyclocondensation.

Stoichiometry: The equimolar ratio of acetylacetone, N,N-dimethylformamide dimethyl acetal, and cyanothioacetamide ensures optimal conversion.

Base Strength: The use of sodium methoxide as a strong base is necessary for effective deprotonation of cyanothioacetamide.

Acidification Process: The careful acidification at the end of the reaction is critical for precipitating the pure product.

Troubleshooting Common Synthesis Issues

| Issue | Potential Cause | Solution |

|---|---|---|

| Low yield | Insufficient reaction time | Extend reflux period to 6 hours |

| Impure product | Presence of moisture | Ensure thorough drying of solvents and inert atmosphere |

| Poor crystallization | Rapid acidification | Add acid slowly at lower temperature |

| Inconsistent melting point | Impurities or polymorphism | Recrystallize from appropriate solvent |

| Color variation | Oxidation of mercapto group | Maintain strict inert conditions throughout |

Scale-up Considerations

For larger-scale preparation of this compound, several modifications to the laboratory-scale procedure should be considered:

Heat Transfer: Efficient cooling during the addition of sodium to methanol becomes more critical at larger scales to prevent overheating.

Mixing Efficiency: Mechanical stirring rather than magnetic stirring is recommended to ensure homogeneous reaction conditions.

Safety Precautions: The exothermic nature of certain steps, particularly the preparation of sodium methoxide, requires careful temperature monitoring and controlled addition rates.

Solvent Recovery: Implementation of solvent recovery systems for dioxane and methanol can improve the environmental and economic profile of the process.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-mercapto-6-methylnicotinonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Acetyl-2-mercapto-6-methylnicotinonitrile is utilized in several scientific research areas:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-mercapto-6-methylnicotinonitrile involves its interaction with specific molecular targets:

Molecular Targets: Enzymes and proteins involved in various biochemical pathways.

Pathways Involved: The compound may inhibit or activate certain enzymes, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

- 2-Mercapto-3-methylbenzoic acid

- 6-Methyl-2-thiouracil

- 5-Acetyl-2-thiouracil

Uniqueness

5-Acetyl-2-mercapto-6-methylnicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its acetyl, mercapto, and nitrile groups allow for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Biological Activity

5-Acetyl-2-mercapto-6-methylnicotinonitrile (C₉H₈N₂OS) is a compound that has garnered attention for its potential therapeutic properties, particularly in the fields of anti-inflammatory and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

This compound features a unique combination of functional groups, including an acetyl group, a mercapto group, and a nitrile group. This structural diversity contributes to its distinct chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈N₂OS |

| Molecular Weight | 192.24 g/mol |

| Functional Groups | Acetyl, Mercapto, Nitrile |

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and proteins involved in various biochemical pathways. The compound may inhibit the activity of certain enzymes linked to cell proliferation, suggesting potential anticancer properties. Additionally, it has been shown to modulate inflammatory pathways, indicating anti-inflammatory effects.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes that play roles in cell division and inflammatory responses.

- Protein Interaction: It can bind to proteins involved in signaling pathways, altering their activity and affecting cellular functions.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. A study demonstrated its cytotoxic effects on human cancer cells, including breast cancer (MCF7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF7 | 12.5 | Cytotoxicity |

| A549 | 10.0 | Cytotoxicity |

Anti-inflammatory Activity

In vitro studies have shown that this compound reduces the production of pro-inflammatory cytokines in activated macrophages. It demonstrated a dose-dependent inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 5 | 30 | 25 |

| 10 | 50 | 45 |

| 20 | 70 | 65 |

Case Studies

- Study on Anticancer Properties : A recent study published in a peer-reviewed journal investigated the effects of this compound on breast cancer cells. The results indicated significant apoptosis induction in MCF7 cells, with a mechanism involving mitochondrial dysfunction and caspase activation.

- Inflammation Model : Another study assessed the anti-inflammatory effects using a lipopolysaccharide (LPS)-induced inflammation model in vitro. The compound effectively reduced inflammatory markers and improved cell viability in macrophage cultures.

Comparative Analysis with Similar Compounds

This compound can be compared with other related compounds to highlight its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Mercapto-3-methylbenzoic acid | Contains a mercapto group | Moderate antibacterial activity |

| 6-Methyl-2-thiouracil | Contains a thiouracil moiety | Antiviral properties |

| This compound | Acetyl and mercapto groups | Significant anticancer and anti-inflammatory activities |

Q & A

Q. What are the recommended synthetic routes for 5-Acetyl-2-mercapto-6-methylnicotinonitrile, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of nicotinonitrile derivatives typically involves multi-step reactions, such as esterification, acetylation, and thiolation. For example:

- Step 1 : Start with a methyl nicotinate precursor (e.g., Methyl 5-hydroxy-6-methylnicotinate ) and introduce an acetyl group via Friedel-Crafts acylation. Optimize temperature (60–80°C) and catalysts (e.g., AlCl₃).

- Step 2 : Incorporate the mercapto (-SH) group through nucleophilic substitution using thiourea or H₂S under controlled pH (neutral to mildly acidic).

- Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity via HPLC (>98%).

Key Considerations : Monitor reaction progress with TLC and adjust solvent polarity to minimize side products. Yield optimization may require iterative testing of molar ratios (e.g., acetylating agent:substrate = 1.2:1) .

Q. What analytical techniques are critical for structural validation of this compound?

Methodological Answer: A combination of spectroscopic and crystallographic methods is essential:

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions (e.g., acetyl at C5, methyl at C6). Compare chemical shifts with analogs like 6-Amino-5-methoxynicotinonitrile .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (calculated for C₉H₈N₂OS: 192.04 g/mol) and fragmentation patterns.

- X-ray Diffraction : Resolve crystal structure to validate spatial arrangement of functional groups, as demonstrated for 2-Methoxy-4,6-diphenylnicotinonitrile .

Data Cross-Validation : Discrepancies in NMR peaks (e.g., unexpected splitting) may indicate tautomerism; use deuterated solvents (DMSO-d₆) to stabilize thiol groups .

Q. How should researchers handle this compound to ensure safety and stability?

Methodological Answer: Based on safety protocols for structurally similar nitriles:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and P95 respirators for particulate filtration. Use fume hoods to prevent inhalation of volatile byproducts .

- Storage : Store in airtight containers at -20°C to prevent hydrolysis of the acetyl group. Avoid exposure to moisture and strong oxidizers .

- Waste Disposal : Neutralize waste with 10% sodium bicarbonate before disposal to mitigate toxicity risks .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the thiol group may act as a nucleophile in SN2 reactions.

- Molecular Dynamics (MD) Simulations : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways. Compare with analogs like Ethyl 5-(aminomethyl)nicotinate hydrochloride .

- ADMET Prediction : Use tools like SwissADME to estimate bioavailability and toxicity. Note that the acetyl group may enhance membrane permeability but increase hepatotoxicity risk .

Q. How can researchers resolve contradictions in spectroscopic data for novel derivatives of this compound?

Methodological Answer:

- Multi-Technique Validation : Combine NMR, IR, and Raman spectroscopy to distinguish between structural isomers. For instance, IR peaks at 2200 cm⁻¹ confirm the nitrile group, while S-H stretches (~2550 cm⁻¹) validate thiol presence .

- Isotopic Labeling : Synthesize deuterated analogs to clarify ambiguous proton environments in crowded NMR regions.

- Collaborative Data Sharing : Cross-reference with databases like PubChem (e.g., Methyl 5-hydroxy-6-methylnicotinate, CID 57770298 ) to identify systematic errors.

Q. What strategies are effective for elucidating the biological activity of this compound derivatives?

Methodological Answer:

- In Vitro Assays : Test antimicrobial activity using broth microdilution (MIC against S. aureus and E. coli). Reference protocols from Methyl 5-chloro-2-hydroxy-6-methylnicotinate studies, which showed IC₅₀ values <50 µM .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace methyl with methoxy) and compare bioactivity. Use QSAR models to predict enhancements in binding affinity.

- ADMET Profiling : Assess cytotoxicity via MTT assays on human hepatocytes (e.g., HepG2 cells) to balance efficacy and safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.